molecular formula C10H11BrN2O2 B8276439 (3-Bromopyridin-2-yl)(morpholino)methanone

(3-Bromopyridin-2-yl)(morpholino)methanone

Cat. No. B8276439
M. Wt: 271.11 g/mol
InChI Key: AQLRZWYJELCVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromopyridin-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C10H11BrN2O2 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromopyridin-2-yl)(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromopyridin-2-yl)(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromopyridin-2-yl)(morpholino)methanone

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

(3-bromopyridin-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C10H11BrN2O2/c11-8-2-1-3-12-9(8)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2

InChI Key

AQLRZWYJELCVPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round-bottomed flask that had been purged with nitrogen, were added 3-bromopicolinic acid (500 mg, 2.50 mmol), morpholine (259 mg, 3.00 mmol), EDCI (712 mg, 3.70 mmol), HOBT (501 mg, 3.70 mmol), triethylamine (1.0 mL, 7.4 mmol) and DMF (12 mL). The mixture was stirred at rt for 24 h, before diluting with water (100 mL) and extracting with ethyl acetate (2×100 mL). The combined organic extracts were washed with saturated bicarbonate (1×50 mL), water (2×50 mL), dried with sodium sulfate, and concentrated to dryness. The crude product was purified by FCC to provide the title compound. MS (ESI): mass calcd. for C10H11BrN2O2, 270.00; m/z found, 271.0 [M+H]+. 1H NMR (500 MHz, CDCl3) δ 8.57 (dd, J=4.7, 1.4, 1H), 7.93 (dd, J=8.2, 1.4, 1H), 7.23 (dd, J=8.2, 4.7, 1H), 3.90-3.77 (m, 4H), 3.74-3.62 (m, 2H), 3.30-3.15 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One
Name
Quantity
712 mg
Type
reactant
Reaction Step One
Name
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.